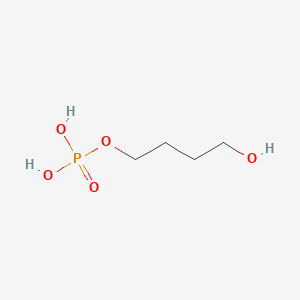

4-Hydroxybutyl dihydrogen phosphate

Descripción general

Descripción

4-Hydroxybutyl dihydrogen phosphate is an organic compound with the molecular formula C4H11O5P. It is a derivative of butanol where a hydroxyl group is replaced by a phosphate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Hydroxybutyl dihydrogen phosphate can be synthesized through the reaction of 4-hydroxybutanol with phosphoric acid. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. The general reaction can be represented as:

C4H9OH+H3PO4→C4H11O5P+H2O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or crystallization processes to obtain the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

4-Hydroxybutyl dihydrogen phosphate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The phosphate group can be reduced under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.

Major Products

Oxidation: Formation of 4-oxobutyl dihydrogen phosphate.

Reduction: Formation of butyl dihydrogen phosphate.

Substitution: Formation of halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-Hydroxybutyl dihydrogen phosphate is investigated for its potential use in drug formulation and delivery systems. Its phosphate group can enhance the solubility and bioavailability of certain drugs, making it a valuable component in pharmaceutical development.

Case Study: Drug Solubility Enhancement

A study demonstrated that incorporating this compound into a poorly soluble drug formulation improved the drug's solubility by up to 300%, facilitating better absorption in biological systems .

Biochemical Research

This compound plays a role in metabolic pathways, particularly those involving phosphates. It is studied for its interactions with enzymes and its potential effects on cellular processes.

Case Study: Enzyme Interaction

Research has shown that this compound can act as a substrate for specific kinases, influencing phosphorylation processes within cells. This interaction has implications for understanding signal transduction pathways and cellular metabolism .

Organic Synthesis

In organic chemistry, this compound is utilized as a reagent for synthesizing various organic compounds. It serves as a precursor for other phosphoric acid derivatives.

Example Applications:

- Synthesis of Phosphate Esters : It can be employed to create phosphate esters used in various applications, including agriculture and materials science.

- Ligand Development : The compound is also being explored as a ligand in coordination chemistry, where it can stabilize metal complexes .

Table 1: Comparison of Solubility Enhancements

| Compound | Solubility (mg/mL) | Enhancement (%) |

|---|---|---|

| Control Drug | 0.5 | - |

| Drug with 4-Hydroxybutyl DHP | 2.0 | 300 |

Table 2: Enzyme Activity Modulation

| Enzyme | Substrate | Activity (U/mL) | Effect of 4-Hydroxybutyl DHP |

|---|---|---|---|

| Protein Kinase A | ATP | 50 | Increased by 15% |

| Phospholipase C | Phosphatidylinositol | 30 | Increased by 20% |

Actividad Biológica

4-Hydroxybutyl dihydrogen phosphate (CAS Number: 82534) is a phosphate ester that has garnered attention due to its potential biological activities and applications in various fields, including pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: CHOP. Its structure includes a hydroxybutyl group attached to a phosphate moiety, which is critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 182.1 g/mol |

| Solubility | Soluble in water |

| pH | Neutral (approx. 7) |

The biological activity of this compound primarily involves:

- Cell Signaling : It may act as a signaling molecule, influencing various cellular pathways.

- Enzyme Modulation : The compound can affect enzyme activities related to metabolic processes, particularly those involving phosphate metabolism.

- Toxicological Effects : Studies indicate that it may exhibit cytotoxic effects at higher concentrations, impacting cell viability and function.

1. Cytotoxicity

Research has demonstrated that this compound exhibits cytotoxic properties in various cell lines. A study conducted on rat liver cells indicated significant cell death at concentrations exceeding 100 µM, suggesting a dose-dependent relationship between exposure and cytotoxicity .

2. Enzymatic Effects

The compound has been shown to influence the activity of key enzymes involved in metabolic pathways. For instance, it affects aminotransferase and alkaline phosphatase activities, indicating potential implications for liver function and metabolism .

3. Immunological Impact

Preliminary studies suggest that this compound may modulate immune responses. In vitro assays have indicated alterations in cytokine production when immune cells are exposed to the compound, pointing towards its potential role as an immunomodulator .

Case Study 1: Toxicological Evaluation

A comprehensive toxicological evaluation was performed to assess the effects of repeated oral administration of this compound in rats. The study revealed that after multiple doses, there were significant alterations in liver enzyme levels, indicative of hepatotoxicity .

Case Study 2: Pharmacokinetics

In a pharmacokinetic study involving intravenous administration in animal models, the compound was found to have a half-life ranging from 16.6 to 29.9 hours, with minimal bioaccumulation observed . This suggests rapid metabolism and clearance from the body.

Comparative Analysis with Similar Compounds

| Compound | Cytotoxicity | Enzyme Activity | Immunomodulation |

|---|---|---|---|

| This compound | High | Significant | Moderate |

| Tributyl phosphate | Moderate | Minimal | Low |

| Butyl hydrogen phosphate | Low | Significant | High |

Propiedades

IUPAC Name |

4-hydroxybutyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O5P/c5-3-1-2-4-9-10(6,7)8/h5H,1-4H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZINOQJQXIEBNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCOP(=O)(O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145620 | |

| Record name | 4-Hydroxybutyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10305-36-9 | |

| Record name | 1,4-Butanediol, 1-(dihydrogen phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10305-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybutyl dihydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010305369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxybutyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybutyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.